4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
Description
4-(1H-Benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzimidazole moiety and a 4-fluorophenyl group. This structure combines aromatic and heterocyclic elements, making it a candidate for diverse biological and pharmaceutical applications. The benzimidazole group is known for its role in medicinal chemistry, particularly in enzyme inhibition, while the 4-fluorophenyl substituent enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c18-12-5-7-13(8-6-12)21-10-11(9-16(21)22)17-19-14-3-1-2-4-15(14)20-17/h1-8,11H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGNRCSJZSTSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Formation of the pyrrolidinone ring: This could be done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions could potentially modify the pyrrolidinone ring.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups to the phenyl ring.
Scientific Research Applications
4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with benzimidazole and fluorophenyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidinone ring might contribute to the binding affinity and specificity.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
- 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (4a): Yield: 52% (Method A) Properties: White solid with spectral data consistent with its structure .
- 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-chlorophenyl)pyrrolidin-2-one (4b): Yield: 42% Properties: White powder; similar melting point and spectral data to 4a, indicating structural isostructurality .
Key Insight : Replacing the 4-fluorophenyl group with 4-chlorophenyl (4b) reduces synthetic yield by ~10%, likely due to differences in halogen reactivity. Both compounds retain comparable crystallinity and stability .
Hydroxyphenyl Derivatives
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one :
Modifications in Heterocyclic Moieties
Benzimidazole vs. Triazole/Thiazole Derivatives
- 4-(1-Benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one :
- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) :
Key Insight : Benzimidazole derivatives exhibit higher predicted pKa values (4.92 vs. ~3–4 for triazoles), suggesting enhanced solubility in physiological environments .
Biological Activity
4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C17H13FN4O
- Molecular Weight : 308.316 g/mol
- CAS Number : 459137-97-4
The presence of a benzimidazole moiety combined with a fluorophenyl group contributes to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- GABA-A Receptor Modulation : Research indicates that derivatives of benzimidazoles can act as positive allosteric modulators (PAMs) of the GABA-A receptor. This interaction can influence neurotransmission and has implications for neurological disorders .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Antimicrobial and Antiviral Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and viruses, suggesting potential applications in infectious disease treatment.
| Compound | Activity | Reference |
|---|---|---|
| 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-2H-pyrrol-3-one | Antiviral against HCV | |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | PAM for GABA-A receptor |
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives are notable. Research has indicated that these compounds can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of many chronic diseases.
| Study | Findings |
|---|---|
| Buckley et al. (2023) | Identified IRAK4 inhibitors with good TNFα inhibition |
| Makovec et al. (2023) | Suppressed IL-1β generation effectively |
Case Study 1: GABA-A Receptor Modulation
In a study exploring the effects of benzimidazole derivatives on GABA-A receptors, researchers found that certain compounds exhibited enhanced metabolic stability compared to existing drugs like alpidem. The benzimidazole derivatives maintained a higher percentage of the parent compound after metabolic testing, indicating their potential as safer alternatives in pharmacotherapy .
Case Study 2: Antimicrobial Efficacy
A series of benzimidazole derivatives were tested against various pathogens. One compound demonstrated over 50% reduction in viral load against Hepatitis C virus (HCV), highlighting the antiviral potential of this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
